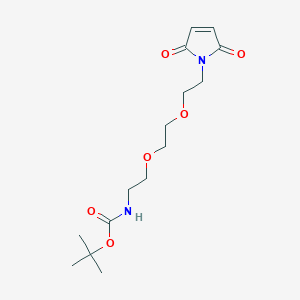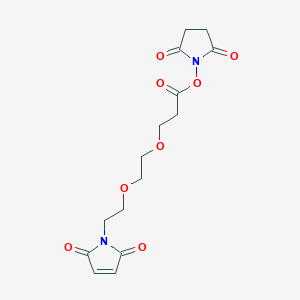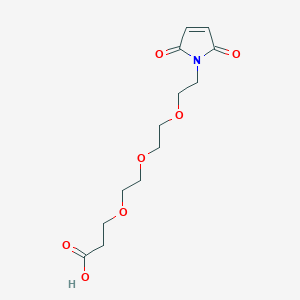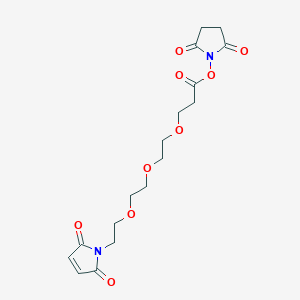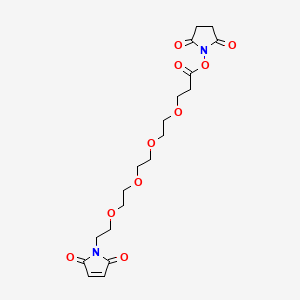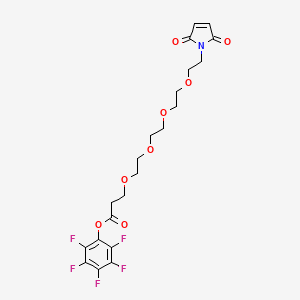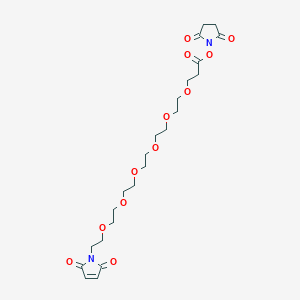
BET bromodomain inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BET bromodomain inhibitors are a class of compounds that target the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity . BET bromodomain inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Applications De Recherche Scientifique
BET bromodomain inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, these inhibitors have shown promise in targeting various types of cancer, including acute myeloid leukemia, multiple myeloma, and acute lymphoblastic leukemia . They work by blocking the expression of oncogenes and disrupting key signaling pathways involved in cancer progression .
In addition to cancer research, BET bromodomain inhibitors are being investigated for their potential in treating inflammatory diseases, cardiovascular diseases, and neurological disorders . Their ability to modulate gene expression makes them valuable tools for studying epigenetic regulation and developing new therapeutic strategies .
Mécanisme D'action
BET bromodomain inhibitors exert their effects by binding to the bromodomains of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones . This disrupts the recruitment of transcriptional machinery to chromatin and inhibits the expression of target genes involved in disease processes . The molecular targets of BET bromodomain inhibitors include BRD2, BRD3, BRD4, and BRDT, with BRD4 being the most well-studied target due to its role in cancer .
Safety and Hazards
In the monotherapy of BET inhibitors, the most common and severe (grade ≥3) hematological adverse events (AEs) are thrombocytopenia, anemia, and neutropenia . The most common non-hematological syndromes are diarrhea, nausea, fatigue, dysgeusia, and decreased appetite, while the most severe AE is pneumonia . All BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application .
Orientations Futures
Given the limited monotherapeutic activity of BET inhibitors, their use in combination with other drugs warrants attention . Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . Further efforts are necessary to explore the optimal dosing schemes and combinations to maximize the efficacy of BET inhibitors .
Analyse Biochimique
Biochemical Properties
BET bromodomain inhibitors play a crucial role in biochemical reactions. They interact with enzymes, proteins, and other biomolecules like acetylated histones and transcription factors . The nature of these interactions is reversible binding, which allows for the regulation of gene expression and other cellular processes .
Cellular Effects
BET bromodomain inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by preventing the interaction between BET proteins and acetylated histones and transcription factors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of BET bromodomain inhibitors involves their reversible binding to the bromodomains of BET proteins . This prevents the interaction between BET proteins and acetylated histones and transcription factors , thereby influencing gene expression and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitors typically involves the design of small molecules that can effectively bind to the bromodomains of BET proteins. One common approach is the use of acetylation mimics to block the bromodomains from binding chromatin . The synthetic routes often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. For example, the synthesis of JQ1, a well-known BET bromodomain inhibitor, involves the formation of a thienodiazepine core followed by functional group modifications to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of BET bromodomain inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the production of high-purity compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: BET bromodomain inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of BET bromodomain inhibitors include acetylating agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are the final BET bromodomain inhibitors, which are characterized by their ability to bind to the bromodomains of BET proteins and inhibit their function. These inhibitors are typically small molecules with specific functional groups that enhance their binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
BET bromodomain inhibitors are unique in their ability to specifically target the bromodomains of BET proteins. Similar compounds include other bromodomain inhibitors that target non-BET bromodomains, such as those found in histone acetyltransferases and transcription initiation factors . BET bromodomain inhibitors are distinguished by their selectivity for the BET family of proteins and their potential therapeutic applications in cancer and other diseases .
List of Similar Compounds:- Histone acetyltransferase inhibitors
- Transcription initiation factor inhibitors
- Non-BET bromodomain inhibitors
Propriétés
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGNZXBWIQDLQ-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

